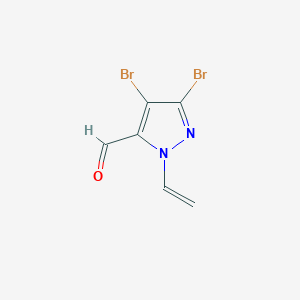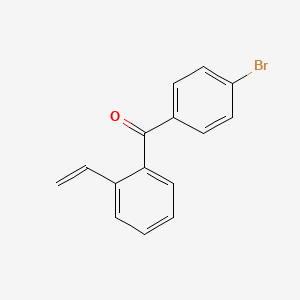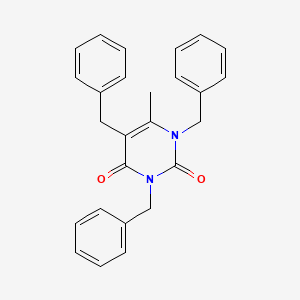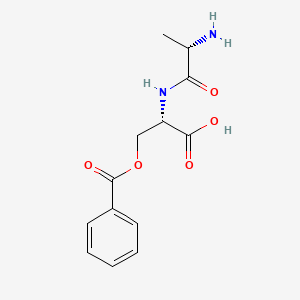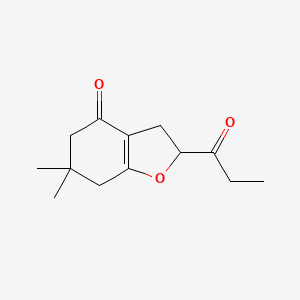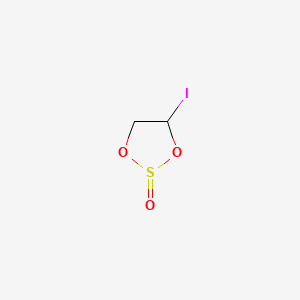
4-Iodo-1,3,2lambda~4~-dioxathiolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-1,3,2lambda~4~-dioxathiolan-2-one is an organoiodine compound characterized by the presence of an iodine atom attached to a dioxathiolan ring
Métodos De Preparación
The synthesis of 4-Iodo-1,3,2lambda~4~-dioxathiolan-2-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the iodination of a dioxathiolan precursor using iodine or an iodine-containing reagent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at room temperature or slightly elevated temperatures .
Análisis De Reacciones Químicas
4-Iodo-1,3,2lambda~4~-dioxathiolan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the iodine atom can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The dioxathiolan ring can undergo cyclization reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Iodo-1,3,2lambda~4~-dioxathiolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Iodo-1,3,2lambda~4~-dioxathiolan-2-one involves its interaction with specific molecular targets. The iodine atom can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar compounds to 4-Iodo-1,3,2lambda~4~-dioxathiolan-2-one include other organoiodine compounds such as 4-Iodopyrazole and 4-Iodo-L-phenylalanine. These compounds share the presence of an iodine atom but differ in their structural frameworks and specific applications. The uniqueness of this compound lies in its dioxathiolan ring, which imparts distinct chemical properties and reactivity .
Propiedades
Número CAS |
922499-17-0 |
|---|---|
Fórmula molecular |
C2H3IO3S |
Peso molecular |
234.02 g/mol |
Nombre IUPAC |
4-iodo-1,3,2-dioxathiolane 2-oxide |
InChI |
InChI=1S/C2H3IO3S/c3-2-1-5-7(4)6-2/h2H,1H2 |
Clave InChI |
IZIPDQUQALVIFB-UHFFFAOYSA-N |
SMILES canónico |
C1C(OS(=O)O1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14194862.png)
![5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]aniline](/img/structure/B14194864.png)

![1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]-](/img/structure/B14194868.png)
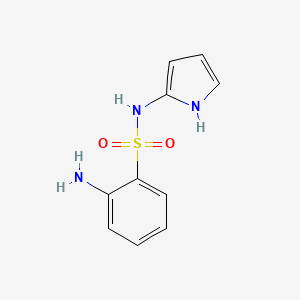

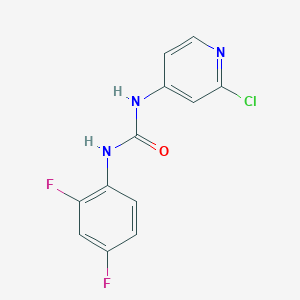
![5-[(2,3-Dimethylbut-2-en-1-yl)oxy]-1,3-dimethoxy-2-methylbenzene](/img/structure/B14194894.png)
